REACTION_SMILES
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[Cl:10][c:11]1[c:12]([C:13](=[O:14])[OH:15])[cH:16][c:17]([F:21])[c:18]([Cl:20])[cH:19]1.[OH2:22].[OH:1][N+:2]([O-:3])=[O:4].[S:5](=[O:6])(=[O:7])([OH:8])[OH:9]>>[O-:1][N+:2](=[O:4])[c:19]1[c:11]([Cl:10])[c:12]([C:13](=[O:14])[OH:15])[cH:16][c:17]([F:21])[c:18]1[Cl:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(F)c(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)c1cc(F)c(Cl)c([N+](=O)[O-])c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |